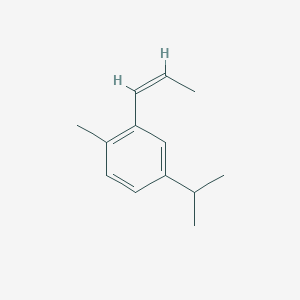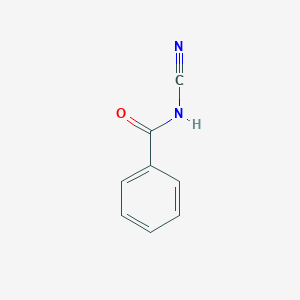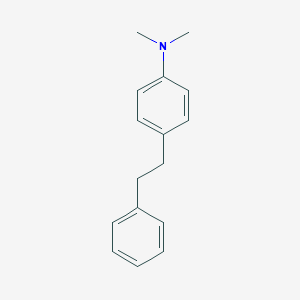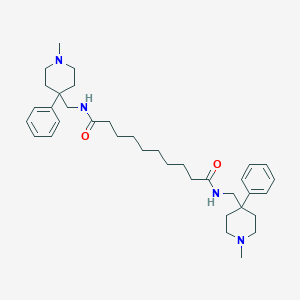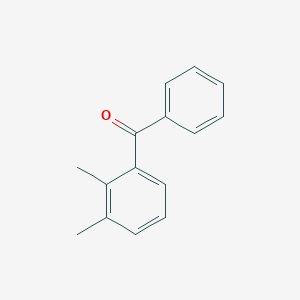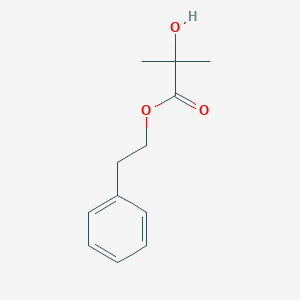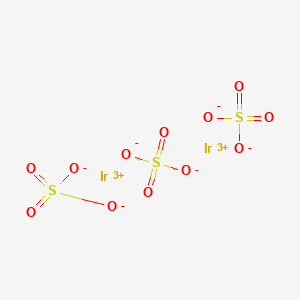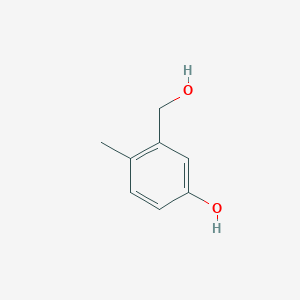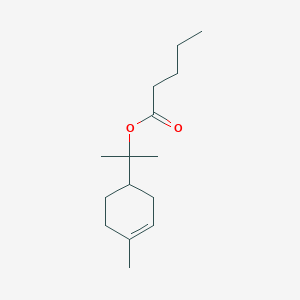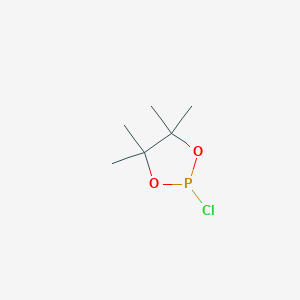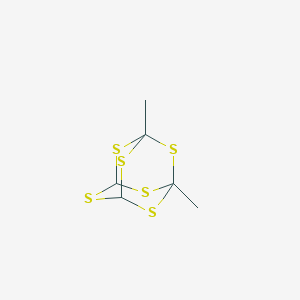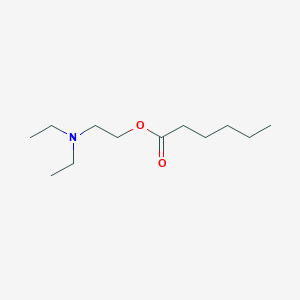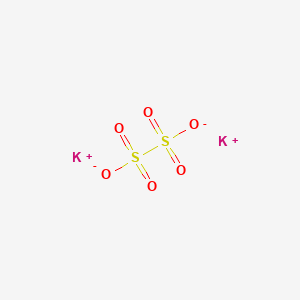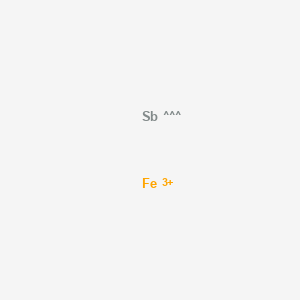
锑化铁
描述
Iron Antimonide (FeSb2) is a compound of iron and antimony . It has been described as a mysterious material with a peculiar colossal thermopower of about -45 mV/K at 10 K . The understanding of the electronic structure in detail is crucial in identifying the microscopic mechanism of FeSb2 thermopower .
Synthesis Analysis
Iron Antimonide (FeSb2) has been synthesized via a low-temperature molten salts approach followed by subsequent thermal treatment in synthetic air and hydrogen gas for calcination and reduction reactions, respectively . The structural analysis confirms the desired final phase with submicrometer grain size and high compaction density after consolidation using spark plasma sintering (SPS) .
Molecular Structure Analysis
The spectrum of FeSb2 consists of two bands near the Fermi energy: the nondispersive strongly renormalized α-band, and the hole-like β-band that intersects the first one at Γ and Y points of the Brillouin zone . The study reveals the presence of sizable correlations, predominantly among electrons derived from Fe-3d states, and considerable anisotropy in the electronic structure of FeSb2 .
Physical And Chemical Properties Analysis
The electronic calculations have shown that the FeSb2 compound has a metallic character . Moreover, the optical properties like the real part ε1(ω) and imaginary part ε2(ω) of the dielectric constant, refractive index n(ω), reflectivity R(ω), extinction coefficient k(ω), absorption coefficient α(ω), and optical conductivity σ(ω) versus the energy are determined .
科学研究应用
铁在微生物学和抗生素中发挥着至关重要的作用,影响着细菌的抗性和抗生素的功效。了解铁和抗生素之间的分子关系对于开发针对病原体的治疗方案至关重要(Ezraty & Barras, 2016)。
铁氧化物纳米颗粒的研究,包括锑化铁,对农业有着重要的影响。这些纳米颗粒可以用作肥料,显示出取代传统Fe肥料并改善植物生长和发育的潜力(Rui et al., 2016)。
铁氧化物纳米颗粒,包括锑化铁,在生物医学领域被广泛应用于磁共振成像、组织修复、药物传递和细胞分离等方面。它们的表面化学性质对于这些应用至关重要,需要具有生物相容性和可靶向传递(Gupta & Gupta, 2005)。
掺铁镓锑化物已被研究其辐射复合特性,这对于了解其电子性质以及在半导体技术中的潜在应用至关重要(Mihalache, 2019)。
铁锑化物与其他元素的相互作用,例如稀土元素-铁-锑化物,已被探讨用于热电材料的潜在应用。这些研究侧重于这些化合物的合成和结构性质(Hornbostel et al., 1997)。
铁锑化物(FeSb2)已被研究其巨热电功率,这是热电应用中至关重要的性质。了解其电子结构对于利用这一性质至关重要(Chikina et al., 2018)。
铁在癌症生物学中的作用已被研究,揭示了其对肿瘤生长和转移的影响。这些知识对于开发针对癌细胞铁代谢的治疗策略至关重要(Torti et al., 2018)。
关于铁锑化物的合成及其在锂离子电池中的应用的研究展示了其作为高效阳极材料的潜力(Xie et al., 2003)。
对铁氧化物纳米颗粒,包括锑化铁,的毒性和生物医学应用的研究对于它们在医学应用中的安全有效使用至关重要(Liu et al., 2013)。
对锑酸盐被零价铁,包括锑化铁,封存的研究已经证明了其在水处理和环境修复中的有效性(Xu et al., 2016)。
未来方向
Iron Antimonide (FeSb2) has attracted considerable attention owing to its excellent properties . It is a promising candidate for optical applications such as mirrors and coatings on glasses in the infrared region . Moreover, it has been suggested that FeSb2 could be used as a new generation of high power anodes in lithium-ion and sodium-ion batteries .
属性
IUPAC Name |
antimony;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Sb/q+3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMIPWAMVAONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe+3].[Sb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSb+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron antimonide | |
CAS RN |
12022-92-3 | |
| Record name | Antimony, compd. with iron (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with iron (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with iron (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



